4,8,8-trimethyl-7,8-dihydro-6H-chromeno[6,7-e][1,2,3]oxathiazine 2,2-dioxide
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Overview
Description
4,8,8-trimethyl-7,8-dihydro-6H-chromeno[6,7-e][1,2,3]oxathiazine 2,2-dioxide is a complex organic compound that belongs to the class of chromeno-oxathiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,8-trimethyl-7,8-dihydro-6H-chromeno[6,7-e][1,2,3]oxathiazine 2,2-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 8,8,10-trimethyl-4-phenyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione with specific reagents can yield the desired oxathiazine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of green chemistry principles, such as employing eco-friendly solvents and catalysts, is often considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,8,8-trimethyl-7,8-dihydro-6H-chromeno[6,7-e][1,2,3]oxathiazine 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
4,8,8-trimethyl-7,8-dihydro-6H-chromeno[6,7-e][1,2,3]oxathiazine 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4,8,8-trimethyl-7,8-dihydro-6H-chromeno[6,7-e][1,2,3]oxathiazine 2,2-dioxide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromeno-oxathiazine derivatives and related heterocyclic compounds such as:
- 8,8,10-trimethyl-4-phenyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione
- 6H-2-Benzopyran-6-one, 7,8-dihydro-7,8-dihydroxy-3,5,7-trimethyl
Uniqueness
4,8,8-trimethyl-7,8-dihydro-6H-chromeno[6,7-e][1,2,3]oxathiazine 2,2-dioxide is unique due to its specific structural features and the presence of the oxathiazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H15NO4S |
---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
4,8,8-trimethyl-6,7-dihydropyrano[3,2-g][1,2,3]benzoxathiazine 2,2-dioxide |
InChI |
InChI=1S/C13H15NO4S/c1-8-10-6-9-4-5-13(2,3)17-11(9)7-12(10)18-19(15,16)14-8/h6-7H,4-5H2,1-3H3 |
InChI Key |
GBHVKBQJYIKJTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)OC2=C1C=C3CCC(OC3=C2)(C)C |
Origin of Product |
United States |
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